molecular formula C15H21NO9S2 B1236442 Gluconasturtiin

Gluconasturtiin

Cat. No.: B1236442
M. Wt: 423.5 g/mol
InChI Key: CKIJIGYDFNXSET-OOMJLXHVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gluconasturtiin is a complex organic compound with a molecular formula of C15H21NO9S2 and a molecular weight of 423.5 g/mol. This compound is an aralkylglucosinolic acid that consists of 1-thio-beta-D-glucopyranose attached to a 3-phenyl-N-(sulfooxy)propanimidoyl group at the anomeric sulfur. It is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of Gluconasturtiin involves several steps. The synthetic route typically starts with the preparation of 1-thio-beta-D-glucopyranose, which is then reacted with 3-phenyl-N-(sulfooxy)propanimidoyl chloride under specific reaction conditions. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The product is then purified using standard techniques such as column chromatography.

Chemical Reactions Analysis

Gluconasturtiin undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the sulfooxy group is replaced by other nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or thiols.

Scientific Research Applications

Gluconasturtiin has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including its effects on enzyme activity and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and disease treatment.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Gluconasturtiin involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. The sulfooxy group is particularly important for its reactivity and ability to form covalent bonds with target molecules.

Comparison with Similar Compounds

Gluconasturtiin is unique due to its specific structure and functional groups. Similar compounds include:

    1-S-[(1Z)-2-methyl-N-(sulfooxy)propanimidoyl]-1-thio-beta-D-glucopyranose: This compound has a similar structure but with a methyl group instead of a phenyl group.

    1-S-[3-phenyl-N-(sulfonatooxy)propanimidoyl]-1-thio-beta-D-glucopyranose: This compound has a sulfonatooxy group instead of a sulfooxy group.

These similar compounds share some chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

Molecular Formula

C15H21NO9S2

Molecular Weight

423.5 g/mol

IUPAC Name

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z)-3-phenyl-N-sulfooxypropanimidothioate

InChI

InChI=1S/C15H21NO9S2/c17-8-10-12(18)13(19)14(20)15(24-10)26-11(16-25-27(21,22)23)7-6-9-4-2-1-3-5-9/h1-5,10,12-15,17-20H,6-8H2,(H,21,22,23)/b16-11-/t10-,12-,13+,14-,15+/m1/s1

InChI Key

CKIJIGYDFNXSET-OOMJLXHVSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC/C(=N/OS(=O)(=O)O)/S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

SMILES

C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCC(=NOS(=O)(=O)O)SC2C(C(C(C(O2)CO)O)O)O

Synonyms

1-S-((1E)-3-Phenyl-N-(sulfooxy)propanimidoyl)-1-thio-beta-D-glucopyranose
2-phenylethyl glucosinolate
gluconasturtiin
phenethylglucosinolate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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